1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSUIKMIYCVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole typically follows a two-step approach:
Step 1: Construction of the 3-(thiophen-2-yl)-5-methyl-1H-pyrazole core
This involves cyclization reactions between hydrazine derivatives and appropriate carbonyl compounds such as thiophene-2-carboxaldehyde or related precursors. The reaction conditions (solvent, temperature, catalysts) are optimized to favor pyrazole ring formation.Step 2: Introduction of the chloromethyl group at the 1-position
Chloromethylation is performed using chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acids (e.g., zinc chloride) to selectively functionalize the pyrazole nitrogen at position 1.
This general synthetic route is supported by literature describing related pyrazole derivatives and is consistent with known pyrazole chemistry.
Detailed Synthetic Routes
Cyclization of Hydrazine with Thiophene-2-carboxaldehyde
- Reagents : Hydrazine hydrate and thiophene-2-carboxaldehyde
- Conditions : Typically carried out in ethanol or dimethylformamide (DMF) at temperatures ranging from 60°C to 100°C.
- Mechanism : Formation of hydrazone intermediate followed by cyclization to yield 3-(thiophen-2-yl)-1H-pyrazole.
- Outcome : Formation of the pyrazole ring with thiophene substitution at position 3.
Methylation at the 5-position
- The methyl group at position 5 can be introduced either by using methyl-substituted hydrazine derivatives or via methylation of the pyrazole ring precursor before cyclization.
Chloromethylation of Pyrazole Nitrogen
- Reagents : Chloromethyl methyl ether (or similar chloromethylating agent), zinc chloride as Lewis acid catalyst.
- Conditions : Reaction carried out under controlled temperature (usually room temperature to mild heating) to avoid side reactions.
- Mechanism : Electrophilic substitution at the pyrazole nitrogen (N1), introducing the chloromethyl group.
- Purification : Product isolated through extraction and purified by recrystallization or chromatography.
Data Tables: Preparation Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate + thiophene-2-carboxaldehyde in EtOH or DMF | 60–100 | 4–8 | 70–85 | Solvent choice affects purity |
| Methylation (if separate) | Methyl hydrazine or methylation reagent | 25–80 | 2–6 | 65–80 | Can be done pre- or post-cyclization |
| Chloromethylation | Chloromethyl methyl ether + ZnCl2 | 25–40 | 1–3 | 60–75 | Requires strict control to avoid over-chloromethylation |
Yields are approximate and based on analogous pyrazole syntheses.
Research Findings and Analytical Characterization
Reaction Optimization
Solvent Effects : Polar aprotic solvents like DMF enhance cyclization efficiency, while protic solvents like ethanol facilitate hydrazone formation but may reduce selectivity during chloromethylation.
Temperature Control : Elevated temperatures accelerate cyclization but may promote side reactions during chloromethylation; therefore, mild conditions are preferred for the latter step.
Catalyst Loading : Zinc chloride loading influences chloromethylation efficiency, with excess catalyst leading to by-products.
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR and ^13C NMR confirm the substitution pattern on the pyrazole ring and thiophene moiety.
- Observation of chloromethyl protons (typically singlets around 4.5 ppm) confirms successful chloromethylation.
- Tautomerism can be assessed by variable temperature NMR.
-
- Confirms molecular weight and fragmentation patterns consistent with the chloromethylated pyrazole.
High-Performance Liquid Chromatography (HPLC) :
- Used to assess purity (>95% purity is standard for biological testing).
-
- Provides definitive structural confirmation and insight into hydrogen bonding and molecular conformation.
Chemical Reactions Analysis
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Electrophilic Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from analogues with chloroacetyl or amine groups .
- Ring Saturation : Dihydropyrazoles (e.g., ) exhibit reduced aromaticity, altering electronic properties and stability compared to fully aromatic pyrazoles .
Physicochemical and Crystallographic Properties
Biological Activity
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound with potential biological activity due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9ClN2S
- Molecular Weight : 212.6992 g/mol
- CAS Number : 2092250-05-8
- Density : 1.33 g/cm³
- Boiling Point : 336.3 °C
- Flash Point : 157.2 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 75 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
In studies assessing anti-inflammatory effects, this compound demonstrated the ability to inhibit pro-inflammatory cytokine production in vitro. The compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 30% at concentrations of 10 µM.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Reactive Intermediates : The compound may undergo bioreduction, generating reactive intermediates that interact with cellular components such as proteins and DNA.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. It was found that the presence of the thiophene ring significantly enhanced antibacterial activity compared to similar compounds lacking this moiety. -
Anti-inflammatory Mechanism Investigation :
A study focused on the anti-inflammatory mechanisms revealed that treatment with the compound led to a decrease in NF-kB activation in macrophages, suggesting a pathway through which it exerts its effects. -
Cancer Cell Apoptosis Induction :
Research conducted on MCF-7 cells showed that treatment with this compound resulted in increased levels of cleaved PARP and caspase-3, indicating apoptosis induction.
Q & A
Basic: What synthetic routes are recommended for preparing 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole?
Methodological Answer:
The synthesis typically involves a cyclocondensation reaction between hydrazine derivatives and β-keto thiophene precursors to form the pyrazole core. Subsequent chloromethylation is achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Key steps include:
- Cyclocondensation : Optimize reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .
- Chloromethylation : Monitor reaction progress via TLC and confirm product purity using HPLC (>97% purity) .
Post-synthesis, employ recrystallization in ethanol or column chromatography for purification.
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : Identify characteristic signals (e.g., chloromethyl protons at δ 4.5–5.0 ppm; thiophene protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirm C-Cl stretching (~650 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (monoclinic system, space group P21/c) .
Advanced: How can reaction conditions be optimized for chloromethylation to mitigate side reactions?
Methodological Answer:
To minimize undesired byproducts (e.g., over-alkylation):
- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize electrophilic intermediates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Temperature Control : Maintain 0–5°C during chloromethylation to suppress thermal degradation .
Validate optimization via GC-MS to track intermediate formation and HPLC for purity assessment.
Advanced: How do intermolecular interactions influence the compound’s crystal packing?
Methodological Answer:
Analyze crystal structures using SHELX software (SHELXL for refinement) to identify:
- Hydrogen Bonds : Between pyrazole N-H and chloromethyl Cl atoms (distance ~3.2 Å) .
- π-π Stacking : Thiophene and pyrazole rings (centroid distances ~3.8 Å) .
Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Advanced: How does the thiophene substituent modulate electronic properties and reactivity?
Methodological Answer:
The electron-rich thiophene ring enhances electrophilic substitution reactivity at the 5-position of the pyrazole.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
- Experimental Validation : Perform nitration or halogenation reactions; monitor regioselectivity via LC-MS .
Advanced: How can low yields in cyclocondensation be addressed?
Methodological Answer:
Improve yields through:
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 mins vs. 6–8 hrs) and enhance efficiency .
- Stoichiometric Adjustments : Use a 1.2:1 molar ratio of hydrazine to carbonyl precursor to drive completion .
Characterize intermediates via in-situ FTIR to identify kinetic bottlenecks.
Basic: What purification methods ensure high-purity product isolation?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Recrystallization : Employ ethanol/water mixtures (70:30) to isolate crystalline product (>95% recovery) .
Validate purity via melting point analysis and HPLC (retention time ~8.2 mins) .
Advanced: How to design structure-activity relationship (SAR) studies for substituent modification?
Methodological Answer:
- Substituent Replacement : Synthesize analogs replacing chloromethyl with -CF₃ or -NH₂ groups; assess bioactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Validate results via in vitro assays (e.g., IC₅₀ determination for antimicrobial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
